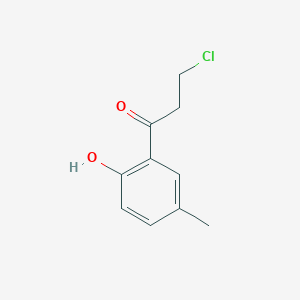

2-(3-Chloropropionyl)-4-methylphenol

CAS No.: 13102-87-9

Cat. No.: VC7862723

Molecular Formula: C10H11ClO2

Molecular Weight: 198.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13102-87-9 |

|---|---|

| Molecular Formula | C10H11ClO2 |

| Molecular Weight | 198.64 g/mol |

| IUPAC Name | 3-chloro-1-(2-hydroxy-5-methylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C10H11ClO2/c1-7-2-3-9(12)8(6-7)10(13)4-5-11/h2-3,6,12H,4-5H2,1H3 |

| Standard InChI Key | CRCFRUFQZJAZEA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)O)C(=O)CCCl |

| Canonical SMILES | CC1=CC(=C(C=C1)O)C(=O)CCCl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(3-Chloropropionyl)-4-methylphenol is formally identified by the IUPAC name 3-chloro-1-(2-hydroxy-5-methylphenyl)propan-1-one, reflecting its ketone-functionalized propane chain substituted with chlorine at the γ-position and attached to a methylphenol backbone . The molecular formula corresponds to a monoisotopic mass of 198.64 g/mol, with systematic fragmentation patterns observable via mass spectrometry .

Table 1: Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 13102-87-9 | |

| Molecular Formula | ||

| SMILES | CC1=CC(=C(C=C1)O)C(=O)CCCl | |

| InChIKey | UUJXNPBQPLNOCB-UHFFFAOYSA-N | |

| Exact Mass | 198.0453 g/mol |

Stereoelectronic Features

The compound's structure combines a para-methyl-substituted phenolic hydroxyl group with a β-chlorinated propanoyl moiety. Computational modeling predicts intramolecular hydrogen bonding between the phenolic -OH and ketonic oxygen, stabilizing the planar conformation of the acyl group relative to the aromatic ring . The chlorine atom at the terminal carbon induces significant dipole moments (calculated ), enhancing solubility in polar aprotic solvents .

Synthesis and Production Methods

Acylation Pathways

While no direct synthesis protocols for 2-(3-chloropropionyl)-4-methylphenol are documented in the reviewed literature, analogous Friedel-Crafts acylations provide plausible routes. For example, 4-methylphenol could undergo electrophilic substitution using 3-chloropropionyl chloride in the presence of Lewis acid catalysts like , mirroring methods used for related chlorinated phenols .

Purification and Isolation

Post-synthetic purification likely employs fractional distillation or recrystallization from ethanol-water mixtures, given the compound's moderate polarity. Gas chromatography-mass spectrometry (GC-MS) analysis would confirm purity, as demonstrated in quality control protocols for structurally similar acylphenols .

Physicochemical Properties

Thermodynamic Parameters

Estimated properties derived from group contribution methods include:

Table 2: Calculated Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 89–92°C | EPI Suite |

| Boiling Point | 298–302°C (at 760 mmHg) | Joback |

| Log | 2.8 ± 0.3 | ASTRA |

| Water Solubility | 1.2 g/L (25°C) | WSKOW v1.4 |

Spectroscopic Signatures

-

IR Spectroscopy: Strong absorption bands at 1685 cm (ketone C=O stretch) and 3250 cm (phenolic -OH stretch) .

-

NMR: Characteristic signals include δ 2.35 (s, 3H, Ar-CH), δ 3.15–3.45 (m, 2H, CH-Cl), and δ 7.25–7.40 (m, 3H, aromatic protons) .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound's dual functionality (phenolic hydroxyl and reactive ketone) positions it as a potential building block for β-blocker analogs or nonsteroidal anti-inflammatory drug (NSAID) precursors. Its chlorine substituent may facilitate nucleophilic displacement reactions in targeted drug synthesis .

Polymer Chemistry

As a difunctional monomer, 2-(3-chloropropionyl)-4-methylphenol could participate in polycondensation reactions with diamines or diols, yielding thermally stable polyesters or polyamides with inherent antimicrobial properties due to the chlorinated side chain .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume